molecular formula C10H11Cl2NO3 B8577981 Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-93-7

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No. B8577981
CAS RN: 62804-93-7
M. Wt: 264.10 g/mol
InChI Key: IXRWATYWILEKCQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a useful research compound. Its molecular formula is C10H11Cl2NO3 and its molecular weight is 264.10 g/mol. The purity is usually 95%.
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properties

CAS RN

62804-93-7

Molecular Formula

C10H11Cl2NO3

Molecular Weight

264.10 g/mol

IUPAC Name

ethyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C10H11Cl2NO3/c1-3-15-10(14)6(2)16-7-4-5-8(11)13-9(7)12/h4-6H,3H2,1-2H3

InChI Key

IXRWATYWILEKCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

164 g (1 mole) of 2,6-dichloro-3-pyridinol, 1500 ml of acetonitrile, 253.4 g (1.4 moles) of 2-bromopropionic acid ethyl ester and 127.2 (1.2 moles) of sodium carbonate are refluxed for 3 hours. The reaction mixture is then cooled, filtered, and concentrated in a rotary evaporator. The residue is taken up in ether and washed with 2N sodium hydroxide solution. After drying with magnesium sulphate, the solution is concentrated by evaporation and distilled in vacuo; a clear oil distills at 110°-140°/0.1 torr; yield: 200 g; i nD25 : 1.5200. Crystallisation from benzene/petroleum ether yields a product having a melting point of 41°-46°;
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
253.4 g
Type
reactant
Reaction Step One
[Compound]
Name
127.2
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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